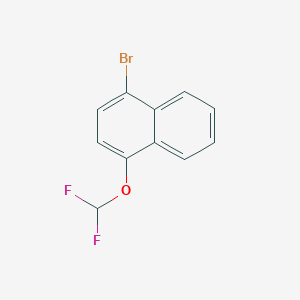

1-Bromo-4-(difluoromethoxy)naphthalene

Description

Contextualization within Halogenated and Fluorinated Naphthalene (B1677914) Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, has long served as a versatile scaffold in the synthesis of a wide array of organic compounds. nih.govresearchgate.net The introduction of halogen atoms, such as bromine, onto the naphthalene ring system is a well-established strategy to create reactive intermediates. oakwoodchemical.com The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures. sci-hub.se

The incorporation of fluorine-containing substituents, particularly the difluoromethoxy group (-OCF₂H), is a more recent and highly significant development in medicinal and materials chemistry. sci-hub.senih.gov Fluorinated groups can profoundly alter the electronic properties, lipophilicity, metabolic stability, and membrane permeability of a molecule. sci-hub.se The difluoromethoxy group, in particular, is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. sci-hub.se

Research Trajectory and Emerging Significance of Difluoromethoxy Arenes

The difluoromethoxy group is increasingly recognized as a "privileged" functional group in drug discovery. nih.gov Its presence can enhance the therapeutic profile of a drug candidate by improving its pharmacokinetic and pharmacodynamic properties. sci-hub.se Consequently, the development of efficient methods for the introduction of the difluoromethoxy group into aromatic systems has become an active area of research. nih.govacs.org

Recent advancements have focused on the development of catalytic methods for the direct difluoromethoxylation of arenes, including photoredox catalysis, which offer milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govacs.org These modern synthetic tools are paving the way for the exploration of a wider range of difluoromethoxylated compounds, including those based on the naphthalene scaffold.

Plausible Synthetic Approaches

While a specific, detailed synthesis of 1-Bromo-4-(difluoromethoxy)naphthalene is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methodologies for the synthesis of related compounds. A likely two-step sequence would involve the bromination of a suitable naphthalene precursor followed by difluoromethoxylation.

One possible starting material is 1-naphthol (B170400). Bromination of 1-naphthol would yield 4-bromo-1-naphthol. Subsequently, a difluoromethoxylation reaction could be employed to introduce the -OCF₂H group at the hydroxyl position. Palladium-catalyzed cross-coupling reactions have been successfully used for the difluoromethylation of aryl bromides and could potentially be adapted for this transformation. nih.govacs.org

Physicochemical Properties

The properties of this compound can be predicted based on its structure and by analogy to related compounds.

| Property | Value |

| Molecular Formula | C₁₁H₇BrF₂O |

| Molecular Weight | 273.08 g/mol acs.org |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | 1261783-62-3 acs.org |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet for the hydrogen atom of the difluoromethoxy group due to coupling with the two fluorine atoms. The aromatic protons on the naphthalene ring would appear as a series of multiplets.

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the naphthalene core and the carbon of the difluoromethoxy group. The carbon attached to the difluoromethoxy group would likely appear as a triplet due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum would be a powerful tool for characterization, showing a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, split by the adjacent proton.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Research Applications and Future Outlook

Given its structure, this compound holds considerable promise as a versatile building block in several areas of chemical research.

The presence of the bromine atom allows for its use in a wide range of cross-coupling reactions, enabling the synthesis of more elaborate naphthalene-based structures. This makes it a valuable intermediate for the preparation of novel materials and potential pharmaceutical agents. The difluoromethoxy group, with its unique electronic and steric properties, can be strategically incorporated to fine-tune the characteristics of the final products.

In the realm of materials science, polycyclic aromatic hydrocarbons (PAHs) with fluorinated substituents are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of the difluoromethoxy group could influence the packing, electronic properties, and stability of such materials.

In medicinal chemistry, the naphthalene scaffold is found in numerous approved drugs. nih.govresearchgate.net The ability to introduce a difluoromethoxy group onto a bromo-functionalized naphthalene core provides a pathway to new analogs of existing drugs or entirely new classes of bioactive molecules with potentially improved properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDZIWZWYQIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Studies of 1 Bromo 4 Difluoromethoxy Naphthalene

Electrophilic and Nucleophilic Reaction Pathways

The presence of both an electron-withdrawing bromine atom and a difluoromethoxy group on the electron-rich naphthalene (B1677914) ring system allows for a diverse range of electrophilic and nucleophilic reactions.

The bromine atom at the C1 position of 1-Bromo-4-(difluoromethoxy)naphthalene is a key site for nucleophilic substitution reactions. These reactions typically proceed via an addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The subsequent departure of the bromide leaving group restores the aromaticity of the naphthalene ring. chemistrysteps.com The rate of this reaction is generally dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. libretexts.org

Palladium-catalyzed cross-coupling reactions are a prominent class of nucleophilic substitutions for aryl halides like this compound. These reactions offer versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

The general conditions for these coupling reactions are summarized in the table below.

| Reaction Name | Typical Catalyst | Typical Ligand(s) | Typical Base(s) |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, SPhos) | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N, piperidine |

The difluoromethoxy (-OCF₂H) group, while generally stable, can exhibit reactivity under specific conditions, particularly involving radical intermediates. The C-H bond in the difluoromethoxy group can be susceptible to abstraction by highly reactive radical species. The stability of the resulting radical is influenced by the fluorine atoms.

Furthermore, the difluoromethoxy group can act as a hydrogen bond donor. This property can influence the solvation of the molecule and its interaction with other reagents, potentially affecting reaction kinetics and pathways.

Under strongly basic conditions, aryl halides can undergo elimination reactions to form highly reactive aryne intermediates, such as naphthalyne in the case of naphthalene derivatives. pdx.edu This typically occurs via an elimination-addition mechanism. A strong base, such as sodium amide (NaNH₂), can abstract a proton from the position adjacent to the bromine atom, leading to the concerted elimination of HBr and the formation of a benzyne-type intermediate. pdx.edu This reactive intermediate can then be trapped by a nucleophile present in the reaction mixture. For this compound, the presence of the difluoromethoxy group could influence the regioselectivity of the initial deprotonation and subsequent nucleophilic addition.

Influence of Functional Groups on Reaction Kinetics and Thermodynamics

The electronic and steric properties of the bromine and difluoromethoxy substituents significantly modulate the reactivity of the naphthalene ring in this compound.

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects, which can be quantified by Hammett substituent constants (σ). researchgate.netlibretexts.org

Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This powerful inductive effect (-I) significantly reduces the electron density of the naphthalene ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution. The resonance effect of the oxygen lone pair is diminished by the adjacent electron-withdrawing fluorine atoms.

The combined electronic effects of these two substituents make the naphthalene ring of this compound electron-deficient, which facilitates nucleophilic aromatic substitution at the C1 position.

The following table presents Hammett constants for related substituents, which can be used to infer the electronic effects in the target molecule.

| Substituent | σ_meta | σ_para_ |

| -Br | 0.39 | 0.23 |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.40 | 0.35 |

Data sourced from established chemical literature.

The positive σ values indicate electron-withdrawing character. The σ value for the -OCF₂H group is expected to be strongly positive, similar to or slightly less than that of the -OCF₃ group.

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can play a significant role in the reactions of this compound, particularly in palladium-catalyzed coupling reactions. rsc.org The substituents on the naphthalene ring and the ligands on the palladium catalyst can create a crowded environment around the reactive center.

In reactions like Suzuki-Miyaura coupling, the steric bulk of the phosphine ligands on the palladium catalyst can influence the rate and selectivity of the reaction. rsc.org For this compound, the difluoromethoxy group at the C4 position can exert some steric influence on reactions occurring at the adjacent C5 position or on the approach of bulky reagents to the C1 position. However, the primary steric considerations in coupling reactions often arise from the catalyst system and the coupling partner. The use of bulky phosphine ligands can be advantageous in promoting the reductive elimination step of the catalytic cycle, but can also hinder the initial oxidative addition if the steric clash with the naphthalene substrate is too severe. rsc.org The interplay of steric and electronic factors is often delicate and can influence the chemoselectivity of reactions on polysubstituted naphthalenes. rsc.org

Radical Reaction Pathways and Intermediates involving the Naphthalene Core

While specific studies detailing the radical reaction pathways of this compound are not extensively documented in dedicated literature, the reactivity of the parent naphthalene core under radical conditions provides a foundational understanding. The naphthalene ring system can undergo radical addition reactions, often initiated by radical species such as the hydroxyl radical (•OH).

In the case of unsubstituted naphthalene, the reaction with hydroxyl radicals can proceed via addition to the aromatic system, leading to the formation of hydroxy-naphthalene radical intermediates. These intermediates can then undergo further reactions, including addition of molecular oxygen and subsequent elimination or rearrangement pathways, to yield various oxygenated products like naphthoquinones. For instance, the formation of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) from the reaction of naphthalene with OH radicals has been proposed to occur through such radical-initiated mechanisms.

The presence of the electron-withdrawing difluoromethoxy (-OCHF₂) group at the 4-position and the bromine atom at the 1-position of the naphthalene core in this compound would significantly influence the regioselectivity and the stability of any radical intermediates formed. The -OCHF₂ group, through its strong inductive effect, deactivates the naphthalene ring towards electrophilic attack but can influence the stability of radical intermediates.

It is plausible that radical reactions involving the naphthalene core of this compound could lead to a variety of functionalized products. The initial radical attack might be directed to specific positions on the naphthalene ring, influenced by the electronic effects of the existing substituents. The resulting radical intermediates would then be subject to a cascade of reactions, potentially leading to novel and complex molecular structures. However, without specific experimental studies on this compound, these pathways remain speculative and represent an area ripe for future investigation.

Reaction Optimization Parameters and Their Mechanistic Implications

The synthetic utility of this compound is primarily realized through its participation in cross-coupling reactions, where the carbon-bromine bond is strategically replaced to form new carbon-carbon or carbon-heteroatom bonds. The optimization of these reactions is crucial for achieving high yields and selectivity. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, and temperature. The mechanistic implications of these parameters are discussed in the context of common cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For a substrate like this compound, the optimization of this reaction would involve a careful selection of reaction components.

| Parameter | Variation | Mechanistic Implication |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of palladium source and its oxidation state affects the rate of oxidative addition, the first step in the catalytic cycle. |

| Ligand | PPh₃, Xantphos, SPhos | The ligand stabilizes the palladium center and influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often enhance catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center. |

| Solvent | Toluene, Dioxane, DMF | The solvent influences the solubility of the reactants and catalyst, and can affect the rates of the individual steps in the catalytic cycle. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl bromides. |

This table is a representative example of optimization parameters for Suzuki-Miyaura coupling reactions involving aryl bromides.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.com

| Parameter | Variation | Mechanistic Implication |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The palladium catalyst facilitates the oxidative addition of the aryl halide. nrochemistry.com |

| Cu(I) Co-catalyst | CuI | The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. nrochemistry.com |

| Base | Et₃N, i-Pr₂NH | The amine base deprotonates the terminal alkyne and also serves as a solvent. nrochemistry.com |

| Solvent | THF, DMF | A co-solvent can be used to improve the solubility of the reactants. nrochemistry.com |

| Temperature | Room Temperature to 80 °C | While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates. nrochemistry.com |

This table illustrates typical optimization parameters for Sonogashira coupling reactions.

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. The optimization of this reaction for this compound would be critical for the synthesis of arylamine derivatives. wikipedia.org

| Parameter | Variation | Mechanistic Implication |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These palladium precursors are reduced in situ to the active Pd(0) catalyst. |

| Ligand | BINAP, Josiphos, XPhos | The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step to form the C-N bond. wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. |

| Solvent | Toluene, Dioxane | The solvent choice can affect the stability of the catalytic species and the overall reaction rate. |

| Temperature | 80-110 °C | Elevated temperatures are generally required to achieve efficient coupling. |

This table presents common optimization parameters for Buchwald-Hartwig amination reactions. wikipedia.org

The systematic optimization of these parameters is essential for the successful application of this compound in the synthesis of more complex molecules. Each parameter has a direct impact on the efficiency and outcome of the reaction by influencing the kinetics and thermodynamics of the elementary steps within the catalytic cycle.

Advanced Spectroscopic and Crystallographic Characterization of 1 Bromo 4 Difluoromethoxy Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-bromo-4-(difluoromethoxy)naphthalene and for probing the dynamic behavior of the difluoromethoxy group.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, characteristic of a 1,4-disubstituted naphthalene (B1677914) system. The protons on the naphthalene core will show distinct chemical shifts and coupling patterns due to the electronic effects of the bromine and difluoromethoxy substituents. The proton of the difluoromethoxy group (CHF₂) will appear as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum will provide complementary information, with the carbon atoms of the naphthalene ring showing shifts influenced by the electron-withdrawing nature of the substituents. The carbon of the difluoromethoxy group will be identifiable by its coupling to the attached fluorine atoms, resulting in a triplet in the proton-decoupled spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-2 | ~7.8-8.0 | ~125-128 | ³JHH ≈ 7-9 |

| H-3 | ~7.3-7.5 | ~115-118 | ³JHH ≈ 7-9 |

| H-5 | ~8.1-8.3 | ~128-131 | ³JHH ≈ 8-10 |

| H-6 | ~7.6-7.8 | ~126-129 | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| H-7 | ~7.5-7.7 | ~124-127 | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| H-8 | ~8.0-8.2 | ~127-130 | ³JHH ≈ 8-10 |

| C-1 | - | ~110-115 | - |

| C-2 | - | ~128-132 | - |

| C-3 | - | ~118-122 | - |

| C-4 | - | ~150-155 (t, JCF ≈ 250-260) | - |

| C-4a | - | ~130-135 | - |

| C-5 | - | ~129-133 | - |

| C-6 | - | ~127-131 | - |

| C-7 | - | ~125-129 | - |

| C-8 | - | ~128-132 | - |

| C-8a | - | ~132-136 | - |

| OCF₂H | ~6.5-7.0 (t, JHF ≈ 70-75) | ~115-120 (t, JCF ≈ 250-260) | - |

Note: The predicted values are based on the analysis of similar substituted naphthalenes and difluoromethoxy-containing aromatic compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is particularly informative for characterizing the difluoromethoxy group. The two fluorine atoms are expected to be chemically equivalent and will give rise to a single resonance in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift of the fluorine atoms is sensitive to the electronic environment and can provide insights into the nature of the substituent effects on the naphthalene ring.

To unequivocally assign all proton and carbon signals and to further probe the molecular structure, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling network between the protons on the naphthalene ring, aiding in their sequential assignment.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions. These include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the difluoromethoxy group or the aromatic π-system of a neighboring molecule.

C-H···F and C-H···O Hydrogen Bonds: The acidic proton of the difluoromethoxy group and the aromatic protons can participate in weak hydrogen bonding with the fluorine and oxygen atoms of adjacent molecules.

Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as herringbone or slipped-stack arrangements.

The conformation of the difluoromethoxy group relative to the naphthalene ring is a key structural feature. X-ray crystallography would precisely determine the torsion angles defining the orientation of the -OCF₂H group. It is anticipated that the group will adopt a conformation that minimizes steric hindrance with the peri-proton (H-5). The interplay between intramolecular steric effects and intermolecular packing forces will ultimately dictate the observed conformation in the solid state. Studies on similar difluoromethoxy-substituted aromatics suggest that the C-O-C plane may be nearly coplanar with the aromatic ring to maximize electronic interactions, or it may be twisted to alleviate steric strain.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for the confirmation of the molecular weight and elucidation of the fragmentation patterns of novel compounds. For this compound, mass spectrometry provides unambiguous proof of its elemental composition and offers insights into the stability of the naphthalene core and the lability of its substituents.

Under typical electron ionization (EI) conditions, the mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Given the molecular weight of 273.08 g/mol , a pair of peaks for the molecular ion (M+) would be anticipated at m/z 272 and 274, reflecting the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). docbrown.info The presence of this isotopic pattern is a clear indicator of a monobrominated compound.

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the loss of the substituents from the naphthalene ring. A significant fragmentation route would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (·Br). This would result in a prominent fragment ion at m/z 193, corresponding to the [M-Br]+ cation.

Another characteristic fragmentation pathway involves the difluoromethoxy group. The loss of the difluoromethoxy group as a radical (·OCHF2) would generate a fragment ion at m/z 193. Alternatively, cleavage of the C-O bond could lead to the loss of a difluoromethyl radical (·CHF2), resulting in a fragment at m/z [M-51]. Further fragmentation of the naphthalene ring system itself is also possible, though the aromatic core is relatively stable. libretexts.org

A plausible fragmentation pathway for this compound is outlined below:

| m/z | Proposed Fragment Ion | Notes |

| 272/274 | [C₁₁H₇BrF₂O]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 193 | [C₁₁H₇F₂O]⁺ | Loss of a bromine radical (·Br). |

| [M-51] | [C₁₀H₆BrO]⁺ | Loss of a difluoromethyl radical (·CHF₂). |

| 127 | [C₁₀H₇]⁺ | Loss of both bromine and the difluoromethoxy group, indicative of the naphthalene cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The vibrational modes of the naphthalene core are well-characterized and serve as a basis for interpreting the spectrum of its derivatives. niscpr.res.inifo.lviv.ua The substitution pattern will influence the position and intensity of these bands.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to show characteristic absorption bands for each of its functional moieties.

Aromatic C-H Stretching: In the region of 3100-3000 cm⁻¹, weak to medium bands corresponding to the stretching vibrations of the C-H bonds on the naphthalene ring are expected.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring typically appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the difluoromethoxy group are anticipated to produce strong absorptions in the 1250-1050 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibrations are known to be very strong and will likely dominate the region between 1100-1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 650-550 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring will give rise to characteristic out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com While C-F and C-O bonds often give weak Raman signals, the aromatic ring and the C-Br bond are expected to be strong Raman scatterers.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the naphthalene core are typically strong and sharp in the Raman spectrum, appearing in the 1400-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretch, which may be weak in the IR spectrum, often produces a more intense band in the Raman spectrum in the 650-550 cm⁻¹ region.

A summary of the expected key vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Weak to Medium |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Medium to Strong |

| C-O-C Asymmetric Stretch | 1250-1150 | IR | Strong |

| C-F Stretch | 1100-1000 | IR | Very Strong |

| C-O-C Symmetric Stretch | 1100-1050 | IR | Strong |

| Out-of-Plane C-H Bend | 900-700 | IR | Strong |

| C-Br Stretch | 650-550 | IR, Raman | Medium |

Computational Chemistry and Theoretical Studies on 1 Bromo 4 Difluoromethoxy Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of many-body systems. For 1-Bromo-4-(difluoromethoxy)naphthalene, DFT calculations can predict its geometry, electronic structure, and reactivity with a high degree of accuracy, providing a theoretical framework to complement experimental findings.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For aromatic systems like naphthalene (B1677914), the HOMO is typically a π-orbital delocalized over the aromatic rings, and the LUMO is a π*-antibonding orbital. The introduction of substituents, such as the bromo and difluoromethoxy groups in this compound, significantly influences the energy and distribution of these frontier orbitals. The electron-withdrawing nature of the bromine atom and the difluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene.

The electron density distribution, also calculable via DFT, reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the high electronegativity of the bromine and fluorine atoms would lead to a significant polarization of the electron density.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy level of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, which can accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the difluoromethoxy group due to its lone pairs of electrons. The area around the bromine atom might exhibit a more complex potential due to the "sigma-hole" phenomenon, where a region of positive potential can exist along the C-Br bond axis, making it a potential halogen bond donor. The hydrogen atoms of the naphthalene ring would be associated with regions of positive potential.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to explore the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of activation energies. This is particularly useful for understanding the reactivity of substituted naphthalenes in various chemical transformations.

Transition State Analysis and Activation Energy Barrier Determination

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be employed to model the structures of intermediates and transition states, thereby providing a detailed understanding of the reaction pathway.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

In many chemical reactions, multiple products can be formed. Computational analysis can predict the regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another). By comparing the activation energies for the different possible reaction pathways, the most favorable pathway and therefore the major product can be predicted. For this compound, this could be applied to predict the outcome of, for example, further electrophilic substitution on the naphthalene ring.

| Reaction Type | Predicted Major Product (Illustrative) | Computational Basis for Prediction |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at C5 or C8 | Lower activation energy for attack at these positions due to the directing effects of the existing substituents. |

| Nucleophilic Aromatic Substitution | Substitution of the bromine atom | The C-Br bond is the most likely site for nucleophilic attack due to the electron-withdrawing nature of bromine and the stability of the resulting intermediate. |

Investigation of Noncovalent Interactions

Noncovalent interactions, although weaker than covalent bonds, play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, several types of noncovalent interactions are of interest.

The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on another molecule. rsc.org The difluoromethoxy group can engage in hydrogen bonding through its oxygen atom acting as a hydrogen bond acceptor. Furthermore, the aromatic naphthalene core can participate in π-π stacking interactions and C-H···π interactions. Computational methods, such as the Non-Covalent Interaction (NCI) index, can be used to visualize and quantify these weak interactions, providing a deeper understanding of the supramolecular chemistry of this compound. Studies on related naphthalenes and naphthoquinones have demonstrated the importance of such interactions in their crystal packing and interaction with other molecules. mdpi.comnih.gov

Halogen Bonding and σ-Hole Interactions

Halogen bonding is a highly directional non-covalent interaction that has garnered significant attention in supramolecular chemistry and crystal engineering. nih.govrsc.org It occurs between a region of positive electrostatic potential on a halogen atom, known as a σ-hole, and a nucleophilic (electron-rich) region on another molecule. rsc.org The σ-hole is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen, resulting in an electron-deficient area along the extension of the covalent bond. nih.gov

In the case of this compound, the bromine atom at the C1 position is a potential halogen bond donor. The presence of the electron-withdrawing naphthalene ring and the difluoromethoxy group is expected to enhance the positive character of the σ-hole on the bromine atom. Computational studies on related perfluorohalogenated naphthalenes have demonstrated that the introduction of fluorine atoms onto the aromatic system significantly enhances the potential for strong σ-hole interactions. chemrxiv.orgrsc.org

Table 1: Representative Halogen Bond Interaction Energies in Related Systems (Note: This table presents data for analogous compounds to illustrate the principles of halogen bonding and is not specific to this compound.)

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Reference System |

|---|---|---|---|

| Trifluoroiodomethane | Ammonia | -7.1 | General σ-hole interactions chemrxiv.org |

| N-bromosaccharin | 4-picoline | Not explicitly stated, but strong interaction inferred | Study on reverse hierarchy of halogen bonding rsc.org |

| Chloromethane | Formaldehyde | -2.2 | General σ-hole interactions chemrxiv.org |

Intramolecular CF···FC Interactions within Naphthalene Frameworks

The presence of the difluoromethoxy group in this compound introduces the possibility of intramolecular interactions involving fluorine atoms. Specifically, close contacts between the fluorine atoms of the difluoromethoxy group and other parts of the molecule can influence its conformation and stability. Intramolecular CF···FC interactions have been the subject of both experimental and theoretical investigations in various organofluorine compounds. researchgate.netacs.org

Computational methods, such as Møller-Plesset perturbation theory (MP2) and the non-covalent interaction (NCI) index, are employed to identify and characterize these weak interactions. researchgate.netacs.org Studies on molecules like 1,8-difluoronaphthalene (B3065131) have shown that while the distance between the peri-fluorine atoms is shorter than the sum of their van der Waals radii, the nature of this interaction is complex and can be context-dependent. researchgate.net In some cases, these interactions are found to be attractive, while in others, they may be destabilizing. researchgate.netacs.org

For this compound, the flexibility of the difluoromethoxy group allows for various conformational possibilities. The orientation of this group relative to the naphthalene ring could be influenced by stabilizing or destabilizing interactions between the fluorine atoms and the aromatic system or the bromine substituent. Theoretical calculations would be necessary to determine the preferred conformation and the energetic consequences of any intramolecular CF···FC contacts.

Table 2: Calculated F···F Interaction Properties in a Related Naphthalene System (Note: Data for 1,8-difluoronaphthalene is presented to illustrate the computational analysis of such interactions.)

| Compound | Computational Method | Interaction Type | Key Finding |

|---|---|---|---|

| 1,8-difluoronaphthalene | MP2/aug-cc-pVDZ with NCI analysis | Intramolecular F···F | Identified as an attractive interaction by the NCI method. researchgate.net |

π-Hole Interactions in Polyfluorinated Naphthalenes

Similar to the concept of a σ-hole on a halogen, a π-hole is a region of positive electrostatic potential located on the face of an aromatic ring. This phenomenon is particularly prominent in electron-deficient aromatic systems, such as those substituted with multiple fluorine atoms. chemrxiv.orgrsc.org The electron-withdrawing nature of the substituents depletes the electron density of the π-system, creating an electrophilic region that can engage in non-covalent interactions with electron-rich partners, such as anions or other π-systems. chemrxiv.orgrsc.orgresearchgate.net

In this compound, the combined electron-withdrawing effects of the bromine atom and the difluoromethoxy group are expected to induce a significant π-hole on the naphthalene ring system. Computational studies on perfluorohalogenated naphthalenes have shown that the π-hole bonding is substantially enhanced compared to their benzene (B151609) analogues. chemrxiv.orgrsc.orgresearchgate.net Furthermore, these studies have revealed a cooperative effect between π-hole and σ-hole bonding, leading to unique crystal packing and intermolecular interactions. chemrxiv.orgrsc.orgresearchgate.net

The existence and magnitude of the π-hole in this compound can be predicted and visualized using molecular electrostatic potential (MEP) surface calculations. These calculations would highlight the electron-deficient regions on the face of the naphthalene ring, providing a qualitative and quantitative measure of its ability to act as a π-hole donor.

Table 3: Key Findings from Computational Studies on π-Hole Interactions in Naphthalene Systems

| System | Key Computational Finding | Reference |

|---|---|---|

| Perfluorohalogenated Naphthalenes (PFXNaPs) | π-hole bonding is significantly enhanced compared to corresponding benzene molecules. | chemrxiv.orgrsc.org |

| 3,6-I2F6 naphthalene | Crystal structure analysis revealed intermolecular π-hole stacking cooperating with σ-hole bonding. | rsc.org |

| Phenyl-substituted pyrazinacene and naphthalene | Co-crystal formation is driven by π-hole···π interactions. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational dynamics, solvent effects, and the thermodynamic properties of molecules in the solution phase. nih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotational freedom around the C4-O bond of the difluoromethoxy group allows for a range of possible conformations, each with a different orientation of the -OCHF₂ group relative to the naphthalene plane. MD simulations can sample these different conformations over time, providing information on their relative populations and the energy barriers for interconversion.

Furthermore, MD simulations can be used to investigate the behavior of this compound in different solvent environments. The interactions between the solute and solvent molecules, including the formation of hydrogen bonds or other non-covalent interactions, can be explicitly modeled. This would provide a more realistic understanding of its properties in solution, which is crucial for applications where the molecule is not in the solid state. While specific MD studies on this compound are not available, the methodology has been widely applied to similar aromatic systems.

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information Obtainable from MD Simulations |

|---|---|

| Conformational Analysis | Preferred orientation of the difluoromethoxy group, rotational energy barriers, and dihedral angle distributions. |

| Solution-Phase Behavior | Solvation structure, radial distribution functions, and the influence of solvent on conformation. |

| Intermolecular Interactions | Analysis of dimer formation and aggregation tendencies in solution, driven by halogen bonding or π-π stacking. |

Chemical Transformations and Derivative Synthesis of 1 Bromo 4 Difluoromethoxy Naphthalene

Modification of the Bromine Atom

The carbon-bromine bond is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides. nih.govbohrium.comresearchgate.net 1-Bromo-4-(difluoromethoxy)naphthalene is an excellent substrate for such transformations, allowing for the introduction of a wide array of functional groups. The reactivity in these couplings generally follows the order of I > Br > Cl. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the bromo-naphthalene with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. researchgate.net It is widely used for creating biaryl structures. The reaction is tolerant of many functional groups and often proceeds with high yields. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne. wikipedia.orgnih.gov It is a reliable method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The difluoromethoxy group, being electron-withdrawing, can enhance the reactivity of the bromo-naphthalene in this coupling.

Stille Coupling: The Stille reaction involves the coupling of the bromo-naphthalene with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgpsu.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling the bromo-naphthalene with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success and has evolved through several "generations" to accommodate a wider range of amines and aryl halides. wikipedia.orgrsc.orgnih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to this compound.

Table 1: Representative Cross-Coupling Reactions

| Reaction Name | Nucleophile/Organometallic | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Typical Product Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 1-Aryl-4-(difluoromethoxy)naphthalene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 1-(Alkynyl)-4-(difluoromethoxy)naphthalene |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - | Toluene | 1-Alkenyl/Aryl-4-(difluoromethoxy)naphthalene |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 1-(Amino)-4-(difluoromethoxy)naphthalene |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike many aromatic substitution reactions, this process does not involve an electrophilic attack. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgnih.gov

The difluoromethoxy (OCF₂H) group is characterized as a moderately electron-withdrawing substituent. nuph.edu.uanbuv.gov.uaresearchgate.net Its presence at the para-position relative to the bromine atom in this compound activates the ring towards nucleophilic attack, making SNAr a feasible transformation. While not as strongly activating as a nitro group, the difluoromethoxy group can facilitate the displacement of the bromide by potent nucleophiles such as alkoxides, thiolates, or amines, particularly under elevated temperatures or with the use of a strong base. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Transformations Involving the Difluoromethoxy Group

While less common than reactions at the bromine atom, the difluoromethoxy group can also be a site for chemical modification.

Direct functionalization of the difluoromethoxy group is challenging due to the high strength of the C-F bonds. However, related transformations on similar fluorinated groups suggest potential pathways. For instance, methods for the defluorinative functionalization of trifluoromethyl groups have been developed, proceeding via a difluoromethyl anion intermediate. nih.gov Similar strategies could potentially be adapted to achieve transformations of the difluoromethoxy group under specific reducing conditions. Furthermore, the hydrogen atom of the difluoromethoxy group possesses some acidity and could potentially be deprotonated with a strong base to generate an α-alkoxy-α,α-difluorocarbanion, which could then react with electrophiles. However, such reactions are not widely documented for this specific substrate.

The synthesis of analogs containing different fluorinated ether groups often starts from a precursor other than this compound itself. For instance, a common strategy to introduce a difluoro(methoxy)methyl group involves the fluorodesulfurization of thionoesters using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a Lewis acid such as SnCl₄. nuph.edu.uanbuv.gov.ua This approach could be used to synthesize a range of aromatic compounds with the -OCF₂H moiety from the corresponding hydroxy-naphthalene precursors, which are then subsequently brominated. This highlights a synthetic route to analogs rather than a direct transformation of the existing difluoromethoxy group.

Derivatization of the Naphthalene (B1677914) Core

Beyond modifications at the existing substituents, the aromatic naphthalene core itself can be functionalized.

Further substitution reactions, such as nitration, sulfonation, or additional halogenation, can be performed on the naphthalene ring. The directing effects of the existing bromo and difluoromethoxy substituents will govern the position of the new incoming group. The difluoromethoxy group, being ortho, para-directing (though deactivating), and the bromo group, also ortho, para-directing, would influence the regiochemical outcome of electrophilic aromatic substitution reactions.

Palladium-catalyzed dearomative difunctionalization reactions represent an advanced strategy for derivatizing naphthalenes. nih.gov For example, a tandem Heck/Suzuki sequence can achieve a 1,4-difunctionalization across one of the naphthalene rings, effectively treating it as a masked conjugated diene. nih.gov Such methodologies could potentially be applied to derivatives of this compound to generate complex, three-dimensional spirocyclic structures. nih.gov The synthesis of functionalized naphthoquinones from brominated naphthalene precursors is another important derivatization pathway, often involving oxidation steps. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Naphthalene System

No studies detailing the electrophilic aromatic substitution reactions on this compound have been found. The directing effects of the bromo and difluoromethoxy groups on the regioselectivity of substitution remain experimentally undocumented.

Annulation and Spirocyclization Reactions on the Naphthalene Scaffold

There is no available research on the use of this compound as a substrate in annulation or spirocyclization reactions.

Synthesis of Polyfluorinated Naphthalene Analogs and Heteroaromatic Systems

The synthesis of polyfluorinated naphthalene analogs or heteroaromatic systems starting from this compound has not been described in the scientific literature.

Applications of 1 Bromo 4 Difluoromethoxy Naphthalene in Materials Science and Organic Synthesis

Building Block in Advanced Organic Synthesis

The structure of 1-Bromo-4-(difluoromethoxy)naphthalene, featuring a brominated aromatic ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures.

Precursor for Complex Fluorinated Organic Molecules

This compound serves as a key starting material for the synthesis of more intricate fluorinated organic molecules. The bromine atom at the 1-position can be readily displaced or coupled, allowing for the introduction of diverse functional groups and the extension of the aromatic system. This capability is crucial in the development of new chemical entities with tailored properties.

For instance, the bromine atom can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids and esters. This allows for the attachment of other aryl or vinyl groups, leading to the creation of larger, conjugated systems. Similarly, Buchwald-Hartwig amination reactions can be employed to form carbon-nitrogen bonds, introducing amine functionalities that are prevalent in many biologically active molecules and functional materials. The presence of the difluoromethoxy group in these newly synthesized molecules can significantly influence their physical and biological properties.

Synthetic Intermediate in Multi-step Total Syntheses of Organic Compounds

While specific total syntheses explicitly starting from this compound are not extensively documented in readily available literature, its structural motifs are found in various complex natural products and designed molecules. The naphthalene (B1677914) core is a common feature in many biologically active compounds, including some with anticancer and anti-inflammatory properties. nih.govnih.gov The difluoromethoxy group can act as a bioisostere for other functional groups, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.

The general strategy in a multi-step synthesis would involve the use of the bromo-functionalized naphthalene to construct a key fragment of the target molecule. Subsequent transformations would then build upon this core to achieve the final complex structure. The principles of retrosynthetic analysis would identify this compound as a valuable starting material when a difluoromethoxylated naphthalene unit is required in the target structure.

Applications in Material Science

The introduction of fluorine-containing groups, such as the difluoromethoxy group, into organic materials can profoundly alter their electronic and physical properties. This makes this compound a compound of significant interest in the field of materials science, particularly for applications in organic electronics.

Development of Fluorinated Organic Materials with Tailored Properties

The difluoromethoxy group is a strong electron-withdrawing group. Its incorporation into a naphthalene system lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbital energies is a critical strategy in the design of organic materials for specific electronic applications.

By using this compound as a building block, chemists can synthesize a variety of fluorinated organic materials. Through polymerization or the synthesis of discrete molecular structures, the unique properties of the difluoromethoxylated naphthalene unit can be imparted to the final material. These materials can exhibit enhanced thermal stability, improved resistance to oxidation, and specific solid-state packing arrangements, all of which are crucial for the performance and longevity of electronic devices. The study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives provides a theoretical framework for understanding how the structure of these materials influences their electronic properties. universite-paris-saclay.frnih.govrsc.orgresearchgate.net

Utilization in Organic Electronic Devices (e.g., OLEDs, OFETs, Organic Photovoltaics)

Naphthalene-based materials have been extensively investigated for their potential in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). mdpi.com The introduction of fluorine atoms is a common strategy to enhance the performance of these devices.

For example, in OLEDs, the use of fluorinated naphthalene derivatives can lead to materials with improved charge injection and transport properties, as well as enhanced color purity and device efficiency. mdpi.comresearchgate.net In OFETs, the electron-withdrawing nature of the difluoromethoxy group can help to create n-type or ambipolar charge transport characteristics, which are essential for the fabrication of complementary logic circuits.

While direct device performance data for materials explicitly synthesized from this compound is not widely published, the broader class of fluorinated naphthalene derivatives has shown significant promise.

| Host Material | Dopant | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |

|---|---|---|---|---|

| PNP(1,4)-TF:PVK (6 wt%) | - | 0.16 | 0.25 | Blue |

| BH-9PA | DSA-Ph | 7.03 | - | Blue (468 nm) |

| BH-9PA | BD-6MDPA | 6.60 | - | Blue (464 nm) |

This fluorination generally leads to a lowering of both the HOMO and LUMO energy levels. A lower LUMO level can facilitate electron injection from the cathode in an electronic device, which is particularly advantageous for creating efficient n-type materials. A lower HOMO level can increase the material's stability towards oxidation by air, leading to longer device lifetimes.

Furthermore, the introduction of fluorine can influence the intermolecular interactions and solid-state packing of the material. This can affect the degree of π-π stacking and, consequently, the charge carrier mobility. The study of various polycyclic aromatic hydrocarbons has shown a clear relationship between molecular structure, packing, and charge transport properties. nih.gov Theoretical studies on fluorinated polycyclic aromatic hydrocarbons have also provided insights into how fluorination can modulate conductance states. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Conductance State |

|---|---|---|---|---|

| Benzene (B151609) | -6.76 | -0.89 | 5.87 | Low (T(E)=0) |

| Naphthalene | -6.02 | -1.74 | 4.28 | Low (T(E)=0) |

| Anthracene | -5.63 | -2.22 | 3.41 | Low (T(E)=0) |

| Tetracene | -5.38 | -2.61 | 2.77 | High (T(E)=2) |

Design Principles for Naphthalene-Based Semiconducting Materials

Naphthalene derivatives are promising candidates for organic semiconductors, which are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The design of these materials is guided by principles aimed at controlling their electronic properties, charge transport characteristics, and solid-state packing.

The performance of naphthalene-based semiconductors is intrinsically linked to their molecular structure. The introduction of electron-withdrawing or electron-donating groups can modulate the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn determines the charge injection and transport properties of the material. For instance, the difluoromethoxy (-OCHF₂) group in this compound is known to be strongly electron-withdrawing. innospk.com This property would be expected to lower both the HOMO and LUMO energy levels of the naphthalene system. A lower LUMO level is advantageous for n-type (electron-transporting) semiconductors, as it facilitates electron injection from common electrodes like gold.

The bromine atom also plays a crucial role. While halogens are generally electron-withdrawing, their impact on the electronic properties can be more complex. Furthermore, the presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, π-extended systems with tailored electronic properties. nih.gov

The table below illustrates the general effects of substituents on the electronic properties of aromatic semiconductors.

| Substituent Effect | Impact on Frontier Orbitals | Desired Semiconductor Type |

| Electron-Donating | Raises HOMO and LUMO levels | p-type |

| Electron-Withdrawing | Lowers HOMO and LUMO levels | n-type |

Solid-state packing is another critical factor for efficient charge transport. Naphthalene-based molecules should ideally self-assemble into well-ordered structures with significant π-π stacking to facilitate intermolecular charge hopping. The planarity of the naphthalene core promotes such stacking, but the substituents can influence the packing motif. The difluoromethoxy group and the bromine atom in this compound would influence the intermolecular interactions and, consequently, the thin-film morphology of the resulting material.

Role in Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. thieme-connect.de Supramolecular chemistry, a related field, involves the study of systems composed of a discrete number of molecules. rsc.org Naphthalene derivatives are widely used in both fields due to their rigid structure and their ability to engage in various noncovalent interactions.

This compound is a molecule with significant potential for crystal engineering and the construction of supramolecular assemblies. Its utility stems from the specific noncovalent interactions that its functional groups can participate in.

The arrangement of molecules in a crystal is governed by a delicate balance of noncovalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The strategic incorporation of functional groups that can direct these interactions is a key principle in crystal engineering.

The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a noncovalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom. This interaction is directional and can be used to control the assembly of molecules in the solid state, leading to predictable and well-defined architectures.

The interplay of these interactions—halogen bonding from the bromine, hydrogen bonding and dipolar interactions from the difluoromethoxy group, and π-π stacking from the naphthalene core—could lead to complex and potentially useful supramolecular structures. By understanding and controlling these interactions, it may be possible to design materials with specific properties, such as desired crystal morphologies or the ability to form host-guest complexes.

The following table summarizes the potential noncovalent interactions for this compound.

| Functional Group | Potential Noncovalent Interaction | Role in Crystal Engineering |

| Naphthalene Core | π-π Stacking | Promotes ordered packing for charge transport |

| Bromine Atom | Halogen Bonding | Directional control of molecular assembly |

| Difluoromethoxy Group | Hydrogen Bonding, Dipole-Dipole Interactions | Fine-tunes crystal packing and stability |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of functionalized naphthalenes often relies on multi-step sequences that may involve harsh reagents and generate significant waste. A primary challenge and opportunity for future research is the development of more sustainable and greener methods for the synthesis of 1-Bromo-4-(difluoromethoxy)naphthalene and its derivatives.

A key area of focus will be the application of C-H functionalization, which is a powerful, step-economical strategy in organic synthesis. researchgate.netnih.gov Research into the direct, regioselective C-H bromination and difluoromethoxylation of naphthalene (B1677914) would represent a significant advancement over classical electrophilic substitution methods, which can be difficult to control. researchgate.net Methodologies such as transition-metal-catalyzed C-H activation could provide more direct and atom-economical routes to the target compound and its analogues. researchgate.netdntb.gov.ua

Furthermore, the use of environmentally friendly brominating agents and reaction conditions is crucial. Oxidative bromination, which utilizes bromide sources in the presence of an oxidant, is an attractive green alternative to traditional methods. nih.gov The development of catalytic systems, potentially using earth-abundant metals, for these transformations will be a significant goal.

Another promising avenue is the use of photoredox catalysis. youtube.com This approach uses visible light to drive chemical reactions under mild conditions, often with very low catalyst loadings. youtube.comnih.govnih.gov Developing a photoredox-catalyzed synthesis of this compound could drastically reduce the energy requirements and environmental impact of its production.

| Green Synthesis Approach | Potential Advantages | Key Research Challenges |

| Direct C-H Functionalization | Step- and atom-economy, reduced waste. researchgate.netnih.gov | Achieving high regioselectivity on the naphthalene core. researchgate.netresearchgate.net |

| Oxidative Bromination | Use of abundant bromide sources, environmentally benign. nih.gov | Catalyst development and optimization for specific substrates. |

| Photoredox Catalysis | Mild reaction conditions, low energy consumption, high functional group tolerance. youtube.comnih.gov | Identifying suitable photocatalysts and reaction partners. |

Exploration of Novel Reactivity and Catalytic Transformations

The dual functionality of this compound—a versatile bromo group for cross-coupling and a unique difluoromethoxy substituent—opens up a vast landscape for exploring novel reactivity and catalytic transformations.

The bromo substituent is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. youtube.com Future research will undoubtedly focus on expanding the scope of these reactions with novel coupling partners to rapidly build molecular complexity. The development of microwave-assisted cross-coupling reactions could also offer a greener and more efficient approach to synthesizing derivatives. tnstate.edu Given the presence of the difluoromethoxy group, investigating the influence of this substituent on the kinetics and outcomes of these coupling reactions will be of fundamental importance.

Beyond established cross-coupling methods, the application of dual photoredox/nickel catalysis presents an exciting frontier for forming C(sp²)–C(sp³) bonds under mild conditions. rsc.orgacs.org This could enable the coupling of this compound with a broader range of alkyl fragments than is possible with traditional methods.

The difluoromethoxy group itself, while often considered a stable bioisostere, can also participate in unique chemical transformations. Research into the activation of the C-F bonds within the difluoromethoxy group or the C-H bond of the difluoromethyl moiety could lead to entirely new functionalization strategies. For instance, methods that treat the Ar-CF₂H group as a masked nucleophile could open up novel synthetic disconnections. acs.org

Advanced Material Design through Rational Fluorination Strategies

The incorporation of fluorinated groups is a well-established strategy for tuning the electronic and physical properties of organic materials. acs.orgmdpi.com The difluoromethoxy group, in particular, can modulate lipophilicity, metabolic stability, and intermolecular interactions, making it a valuable substituent in materials science. nih.govresearchgate.netnih.gov

Future research will likely explore the use of this compound as a key building block for novel organic semiconductors. Polycyclic aromatic hydrocarbons like naphthalene are foundational components of many organic electronic materials. acs.org The introduction of the difluoromethoxy group can influence the frontier molecular orbital energies (HOMO/LUMO levels) and the solid-state packing of the resulting materials, which are critical parameters for their performance in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The synthesis of alternating copolymers incorporating this fluorinated naphthalene unit is a promising direction for creating new n-type polymers for all-polymer solar cells. rsc.org

The unique properties of fluorinated compounds, including their tendency to form fluorous-fluorous interactions, can be harnessed to control the self-assembly of molecules in the solid state. researchgate.net By strategically positioning the difluoromethoxy group, researchers can guide the formation of desirable crystal packing motifs for enhanced charge transport.

| Material Application | Role of this compound | Desired Outcome |

| Organic Semiconductors | Fluorinated building block for polymers and small molecules. acs.orgrsc.org | Tuned electronic properties and improved device stability. |

| Organic Photovoltaics | Component of n-type polymers. rsc.org | High power conversion efficiency and fill factor. |

| Self-Assembling Materials | Directs intermolecular interactions through fluorophilicity. researchgate.net | Controlled solid-state packing for enhanced material performance. |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The complexity of designing and optimizing syntheses and materials necessitates a synergistic approach that combines experimental work with powerful computational tools. The integration of computational and experimental methods is poised to accelerate the discovery and development of new applications for this compound.

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity of organic molecules. researchgate.netnih.govcam.ac.uk DFT calculations can be used to predict the reactive sites of the naphthalene core, providing insights into the regioselectivity of C-H functionalization and other electrophilic substitution reactions. nih.govnih.gov Furthermore, computational studies can elucidate reaction mechanisms, such as those in palladium-catalyzed cross-coupling or photoredox-catalyzed transformations, helping to rationalize observed outcomes and guide the design of improved catalytic systems. rsc.orgacs.org

In the realm of materials science, computational modeling can predict the electronic properties, such as the HOMO/LUMO energy levels and band gaps, of novel materials derived from this compound. acs.org This allows for the in-silico screening of potential candidate molecules before undertaking time-consuming and resource-intensive synthesis. The combination of experimental and computational studies is particularly powerful for understanding the impact of fluorination on molecular conformation and noncovalent interactions, which are critical for designing materials with specific properties. nih.govacs.org This integrated approach allows for a deeper understanding of structure-property relationships and provides a predictive framework for the rational design of new functional molecules and materials. acs.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromo-4-(difluoromethoxy)naphthalene, and how do they influence experimental design?

- Answer : Critical physicochemical parameters include boiling point (), melting point (), enthalpy of fusion (), and vaporization (). These properties dictate solvent selection, reaction temperature ranges, and storage conditions (e.g., inert atmosphere at 2–8°C to prevent degradation) . Thermodynamic data from NIST ensures reproducibility in synthetic workflows, such as optimizing reflux conditions or purification steps.

Q. What synthetic methodologies are effective for producing this compound?

- Answer : Pd-catalyzed cross-coupling reactions are widely used. For example, coupling with heteroarenes (e.g., imidazoles, thiazoles) under inert atmospheres yields aryl derivatives with high efficiency (72–93% yields). Key steps include using Pd catalysts, maintaining anhydrous conditions, and characterizing products via H/C NMR and LRMS for purity validation . Alternative routes may involve bromination of precursor naphthalene derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in inert atmospheres (argon/nitrogen) at 2–8°C to minimize oxidative or hydrolytic degradation. Use flame-dried glassware for reactions, and avoid prolonged exposure to moisture or oxygen, as brominated aromatics are often sensitive to these conditions .

Advanced Research Questions

Q. How can Pd-catalyzed arylations with this compound be optimized for heteroarene coupling?

- Answer : Optimize ligand choice (e.g., phosphine ligands), solvent polarity (THF or DMF), and temperature. Evidence shows that reactions with imidazo[1,2-a]pyridine achieve 86% yield under Pd catalysis. Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with gradients tailored to product polarity .

Q. What strategies stabilize the excited triplet states of brominated naphthalenes against oxygen quenching?

- Answer : Form ternary complexes with β-cyclodextrin (β-CD) and surfactants (e.g., Brij30). These systems spatially isolate the compound, reducing oxygen diffusion and enhancing phosphorescence. Methodologically, dissolve the compound in β-CD/Brij30 solutions and use fluorescence spectroscopy to assess triplet-state lifetimes .

Q. What analytical methods are recommended for toxicological profiling of this compound?

- Answer : Combine GC-MS for volatility analysis, HPLC for purity assessment, and in vitro assays (e.g., hepatic microsomal studies) to evaluate metabolic pathways. Peer-reviewed toxicokinetic studies should include route-specific exposure data (inhalation, oral) and systemic effect monitoring (hepatic/renal endpoints) .

Q. How do thermodynamic properties inform solvent selection in large-scale synthesis?

- Answer : High values suggest energy-intensive distillation; thus, low-boiling solvents (e.g., dichloromethane) are preferred for easy removal. Use differential scanning calorimetry (DSC) to correlate melting behavior with crystallization efficiency during scale-up .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?